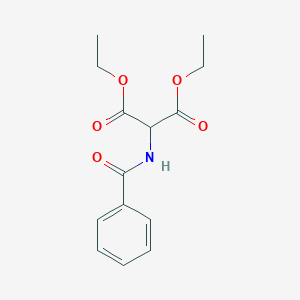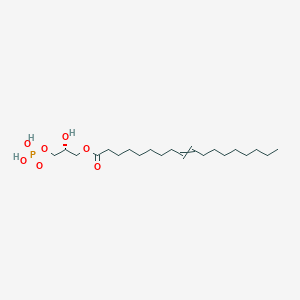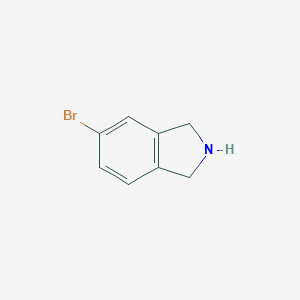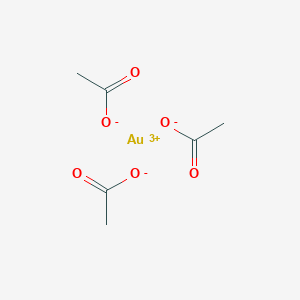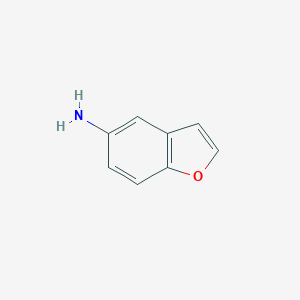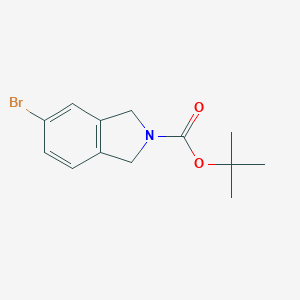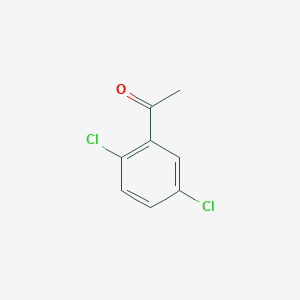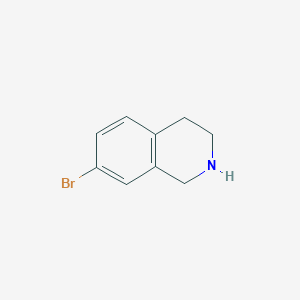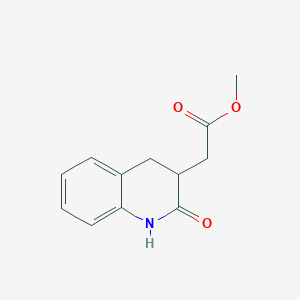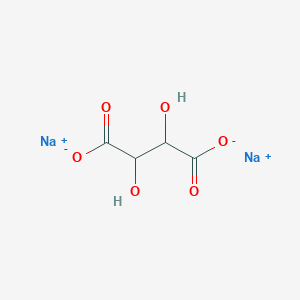
酒石酸钠
描述
Sodium tartrate is a salt of tartaric acid, a carboxylic acid that is widely used in the food industry, pharmaceuticals, and chemical synthesis. The compound exists in various hydrated forms and as a component in mixed salts with other cations such as potassium. It is involved in a range of chemical reactions and has been studied for its physical and chemical properties, as well as its potential use in catalysis and materials science.
Synthesis Analysis
Sodium tartrate can be synthesized through crystallization from aqueous solutions, as demonstrated in the growth of sodium hydrogen L-tartrate monohydrate from an aqueous solution at 393 K in a closed vessel . Additionally, cobalt sodium tartrate nanowires have been synthesized using a hydrothermal method, indicating the versatility of sodium tartrate in forming coordination compounds with transition metals .
Molecular Structure Analysis
The molecular structure of sodium tartrate and its derivatives has been extensively studied using X-ray diffraction methods. For instance, the crystal structure of sodium hydrogen L-tartrate monohydrate shows that the sodium ions are coordinated by eight oxygen atoms, forming a distorted square antiprism . Similarly, the structure of sodium hydrogen (+)-tartrate monohydrate involves a network polymer with sodium complex centers coordinated by tartrate oxygen atoms . These studies reveal the complex coordination environments of sodium ions in tartrate salts.
Chemical Reactions Analysis
Sodium tartrate is used as a catalyst in various chemical reactions. For example, potassium sodium tartrate has been applied as an efficient catalyst for the one-pot synthesis of pyran annulated heterocyclic compounds, demonstrating its role in facilitating organic transformations in aqueous media .
Physical and Chemical Properties Analysis
The physical properties of sodium tartrate, such as electrical resistance, dielectric constant, and magnetic susceptibility, have been investigated to understand phase transitions in the compound . The crystal structure of potassium sodium tartrate trihydrate has also been determined, providing insights into the atomic structure and hydration states of sodium tartrate salts .
科学研究应用
Proton Conduction Research
- Scientific Field : Physical Chemistry
- Application Summary : Sodium tartrate is used in the synthesis of a homochiral building block based on L-tartrate-chromium (III) complex anions . This compound is used to investigate proton transport properties .
- Methods of Application : The sodium L-tartrate-chromium (III) compound is synthesized and crystallized from a methanol-water solution . The structure of the complex anions is investigated using experimental techniques such as PXRD, in situ ATR-FTIR, and EPR spectroscopy .
- Results : The proton conductivity of the sodium L-tartrate-chromium (III) compound varies by up to four orders of magnitude depending on the degree of hydration . This suggests that proton conductivity can be tuned in flexible structures where non-covalent interactions determine the crystal packing .
Organic Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : Sodium tartrate is utilized to break up emulsion in organic synthesis .
- Methods of Application : While the exact methods can vary depending on the specific synthesis, sodium tartrate is generally added to the reaction mixture to help separate the organic and aqueous layers .
- Results : The addition of sodium tartrate can improve the efficiency of the separation process, making it easier to isolate the desired organic compounds .
Protein Crystallography
- Scientific Field : Biochemistry
- Application Summary : Sodium tartrate is used as a common precipitant in protein crystallography .
- Methods of Application : In protein crystallography, sodium tartrate is added to the protein solution to induce the formation of protein crystals .
- Results : The use of sodium tartrate can help to produce high-quality protein crystals, which are essential for determining the three-dimensional structure of proteins .
Food Industry
- Scientific Field : Food Science
- Application Summary : Sodium tartrate is used as an emulsifier and a binding agent in food products such as jellies, margarine, and sausage casings . It is also used as a food additive .
- Methods of Application : Sodium tartrate is added to food products during the manufacturing process to improve texture and stability .
- Results : The addition of sodium tartrate can enhance the quality of food products by improving their texture and extending their shelf life .
属性
IUPAC Name |
disodium;2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.2Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELHAJAZNSDZJO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Na2O6 | |
| Record name | Sodium tartrate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_tartrate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Transparent, colourless crystals, Dihydrate: White solid; [Merck Index] Colorless odorless solid; [JECFA] White crystals with no odor to a slight tartaric odor; [Mallinckrodt Baker MSDS] | |
| Record name | DISODIUM TARTRATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Sodium tartrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17659 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
1 gram is insoluble in 3 ml of water. Insoluble in ethanol | |
| Record name | DISODIUM TARTRATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Product Name |
Sodium tartrate | |
CAS RN |
51307-92-7, 868-18-8, 14475-11-7 | |
| Record name | Butanedioic acid, 2,3-dihydroxy-, sodium salt (1:2), (2R,3R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.613 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [R-(R*,R*)]-tartaric acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

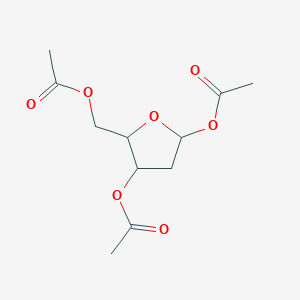
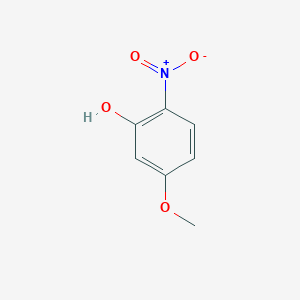
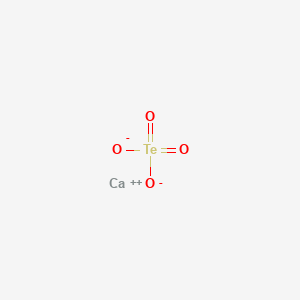
![6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid](/img/structure/B105154.png)
